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Compound of Interest

Compound Name: 6-Chloro-8-fluoroquinoline

CAS No.: 52200-53-0

Cat. No.: B1488121 Get Quote

Application Note: 6-Chloro-8-fluoroquinoline in Targeted Oncology

Executive Summary: Beyond Antibiotics
While the quinolone core is historically synonymous with gyrase-inhibiting antibiotics

(fluoroquinolones), 6-Chloro-8-fluoroquinoline (CAS 52200-53-0) has emerged as a high-

value pharmacophore in modern oncology. Unlike its 6-fluoro analogs (standard antibiotics), the

6-chloro-8-fluoro substitution pattern offers unique electronic and steric properties that are

critical for binding in hydrophobic pockets of human kinases and GTPases.

This guide details the application of this scaffold in two primary distinct workflows:

KRAS G12C Inhibition: As a core scaffold for covalent inhibitors targeting the Switch II

pocket of mutant KRAS.

Topoisomerase II Targeting: Repurposing the scaffold to shift selectivity from bacterial gyrase

to human Topoisomerase II

for cytotoxicity in solid tumors.
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Property Specification Relevance to Protocol

Molecular Formula

Cngcontent-ng-c780544980=""

_nghost-ng-c1768664871=""

class="inline ng-star-inserted">

H

ClFN

Fragment-based drug design

(FBDD) core.

Molecular Weight 181.59 g/mol

Low MW allows ample room

for functionalization while

adhering to Lipinski's Rule of

5.

Substitution Pattern

C6-Cl: Lipophilic handle,

amenable to Pd-catalyzed

cross-coupling

(Suzuki/Buchwald).C8-F:

Metabolic block (prevents

oxidation), H-bond acceptor,

modulates pKa of N1.

Critical SAR: The 8-F is

essential for metabolic stability;

the 6-Cl fills hydrophobic

pockets (e.g., in KRAS).

Solubility
Soluble in DMSO, DCM,

MeOH.

Compatible with standard

organic synthesis and

biological screening stocks (10

mM DMSO).

Storage 2-8°C, inert atmosphere.

Hygroscopic; protect from

moisture to prevent hydrolysis

of downstream intermediates.

Application I: Developing KRAS G12C Covalent
Inhibitors
The most potent application of 6-Chloro-8-fluoroquinoline is as a scaffold for KRAS G12C

inhibitors (e.g., analogs of Sotorasib or Adagrasib). The scaffold serves as the "anchor" that

binds in the cryptic Switch II pocket, while a warhead (acrylamide) attached via the C7 position

covalently modifies Cysteine-12.
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Mechanism of Action
Target: KRAS G12C (Glycine-12 to Cysteine mutation).[1]

Binding Mode: The quinoline core wedges into the hydrophobic pocket. The 6-Cl and 8-F

substituents provide specific electrostatic interactions that stabilize the inactive GDP-bound

state.

Covalent Locking: An acrylamide moiety (linked at C7) forms an irreversible covalent bond

with the thiol of Cys12.

Protocol: Synthesis of KRAS-Targeting Intermediate
Rationale: This protocol generates the 7-bromo-6-chloro-8-fluoroquinoline-3-carbonitrile

intermediate, a universal precursor for coupling various effector arms (piperazines/prolines).

Reagents:

Starting Material: 6-Chloro-8-fluoroquinoline-3-carboxylic acid ethyl ester.

Brominating Agent: NBS (N-Bromosuccinimide).

Solvent: DMF/Acetonitrile.

Step-by-Step Workflow:

Oxidation/Activation: Convert 6-chloro-8-fluoroquinoline to its N-oxide using m-CPBA

(meta-chloroperoxybenzoic acid) in DCM at 0°C to facilitate electrophilic substitution.

Regioselective Bromination (C7):

Dissolve N-oxide in DMF.

Add NBS (1.1 eq) slowly at RT.

Note: The 8-fluoro group directs bromination to the C7 position via ortho-lithiation or

electronic directing effects during electrophilic aromatic substitution.

Deoxygenation: Reduce the N-oxide back to the quinoline using PCl
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or Fe/Acetic acid.

Functionalization (C3): Convert the C3-ester to a nitrile (using ammonia followed by POCl

dehydration) if a cyano-quinoline core is required (common in KRAS inhibitors to form H-
bonds with Arg68).

Self-Validating Checkpoint:

NMR Verification:

H NMR must show the loss of the C7 proton. The coupling constants of remaining aromatic
protons will confirm the 6,7,8-substitution pattern.

Mass Spec: Look for the characteristic Br isotope pattern (M and M+2 peaks of equal

intensity).

Application II: Topoisomerase II Poisoning
(Anticancer Repurposing)
Unlike antibiotics which target bacterial gyrase, 6-chloro-8-fluoroquinoline derivatives can be

tuned to inhibit Human Topoisomerase II, leading to DNA double-strand breaks and apoptosis

in cancer cells.

Protocol: Biological Evaluation (Cytotoxicity &
Mechanism)
A. Cell Viability Screening (MTT/CCK-8 Assay)

Cell Lines: Use NCI-60 panel representatives (e.g., A549 lung, MCF-7 breast, HCT116

colon).

Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

Treatment: Treat with 6-chloro-8-fluoroquinoline derivatives (0.1 – 100

M) for 48h.
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Control: Etoposide (Positive Control), DMSO (Vehicle).

Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read OD at 570 nm.

Data Analysis: Calculate IC

. Success Criterion: IC

< 10

M.[2]

B. Topoisomerase II Relaxation Assay (Mechanism Confirmation)

Purpose: To verify the drug inhibits the enzyme's ability to relax supercoiled DNA.

Mix: Supercoiled pHOT1 plasmid DNA + Human Topo II

enzyme + Test Compound (at 2x IC

).

Incubate: 30 min at 37°C.

Electrophoresis: Run on 1% agarose gel with ethidium bromide.

Result Interpretation:

Active Inhibitor: Presence of supercoiled DNA band (enzyme blocked).

Inactive: DNA appears as relaxed (ladder of bands).

Visualizing the Development Workflow
The following diagram illustrates the divergent synthetic pathways from the parent scaffold to

two distinct classes of anticancer agents.
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Caption: Divergent synthesis pathways transforming the 6-Chloro-8-fluoroquinoline core into

targeted KRAS inhibitors (Path A) or broad-spectrum Topoisomerase poisons (Path B).

Structure-Activity Relationship (SAR) Insights
Understanding why this specific scaffold works is crucial for optimization.
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Position Modification
Effect on Anticancer
Activity

N1 Alkylation (Ethyl/Cyclopropyl)

Essential for potency.

Cyclopropyl (as in

Ciprofloxacin) maximizes DNA

gyrase binding; larger groups

(e.g., phenyl) may favor Topo

II.

C3 Carboxylic Acid vs. Nitrile

COOH: Required for Topo

II/Gyrase binding (Mg

chelation).CN: Preferred for

Kinase/KRAS inhibitors (H-

bond acceptor without charge).

C6 Chlorine (Cl)

Provides lipophilicity (

effect). In KRAS inhibitors, the

Cl atom fills a specific

hydrophobic sub-pocket,

improving residence time

compared to F or H.

C7 Heterocyclic Substitution

The "Make-or-Break" vector.

Attachment of

piperazine/pyrrolidine here

dictates solubility and target

access (e.g., reaching Cys12

in KRAS).

C8 Fluorine (F)

Metabolic Shield: Blocks P450

oxidation at this

position.Electronic: Inductive

withdrawal lowers the pKa of

N1, improving cell permeability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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